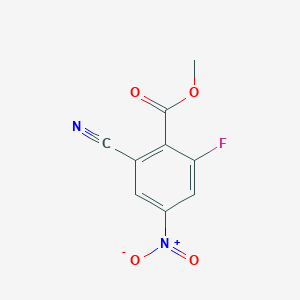
Methyl 2-cyano-6-fluoro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H5FN2O4 It is a derivative of benzoic acid and contains functional groups such as cyano, fluoro, and nitro
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.
Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.
Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluoro-4-nitrobenzoate: Similar structure but lacks the cyano group.
Methyl 2-cyano-4-nitrobenzoate: Similar structure but lacks the fluoro group.
Methyl 2-cyano-6-fluorobenzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is unique due to the presence of all three functional groups (cyano, fluoro, and nitro) on the benzoate ring
Propriétés
Formule moléculaire |
C9H5FN2O4 |
|---|---|
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
methyl 2-cyano-6-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3 |
Clé InChI |
VZBIEHAGLVEQAY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)

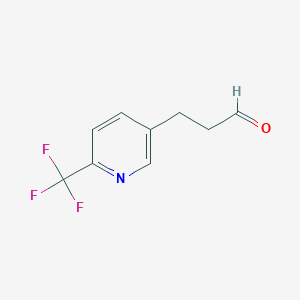

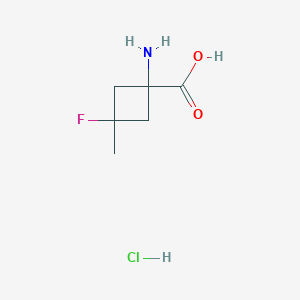

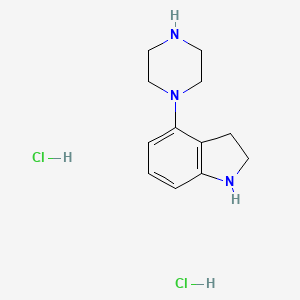

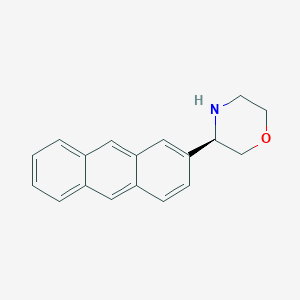
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)

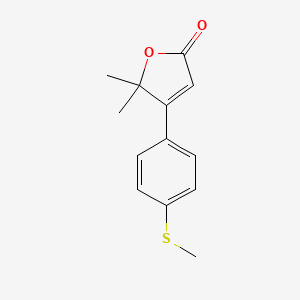
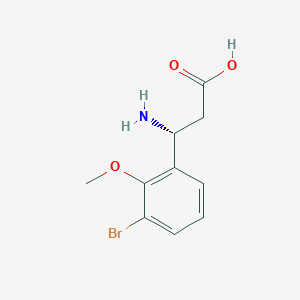
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
